molecular formula C16H15BrO B1272333 4-Bromo-4'-n-propylbenzophenone CAS No. 64358-23-2

4-Bromo-4'-n-propylbenzophenone

Cat. No.: B1272333
CAS No.: 64358-23-2
M. Wt: 303.19 g/mol
InChI Key: XRHKSYHZDXCNQJ-UHFFFAOYSA-N
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Description

4-Bromo-4’-n-propylbenzophenone: is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the 4-position and a propyl group at the 4’-position on the benzophenone structure. This compound has a molecular formula of C16H15BrO and a molecular weight of 303.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-n-propylbenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromobenzoyl chloride with n-propylbenzene in the presence of aluminum chloride as a catalyst . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: The industrial production of 4-Bromo-4’-n-propylbenzophenone follows similar synthetic routes as described above. The reaction is scaled up, and the product is purified through recrystallization, often using solvents like hexane to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-n-propylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Photochemical Reactions: The compound can undergo photoreduction to form benzopinacol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Photochemical Reactions: Ultraviolet light in the presence of a suitable solvent.

Major Products Formed:

    Substitution Reactions: Substituted benzophenone derivatives.

    Reduction Reactions: Corresponding alcohols.

    Photochemical Reactions: Benzopinacol derivatives.

Scientific Research Applications

4-Bromo-4’-n-propylbenzophenone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 4-Bromo-4’-methylbenzophenone
  • 4-Chloro-4’-propylbenzophenone
  • 4-Fluoro-4’-propylbenzophenone
  • 4-Iodo-4’-propylbenzophenone

Comparison: 4-Bromo-4’-n-propylbenzophenone is unique due to the presence of both a bromine atom and a propyl group, which influence its chemical reactivity and physical properties. Compared to its analogs, the bromine atom provides distinct reactivity patterns in substitution reactions, while the propyl group affects its solubility and interaction with other molecules .

Properties

IUPAC Name

(4-bromophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHKSYHZDXCNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373757
Record name 4-Bromo-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-23-2
Record name 4-Bromo-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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